molecular formula C25H31F2NO4 B1243355 Ronacaleret CAS No. 753449-67-1

Ronacaleret

Cat. No.: B1243355
CAS No.: 753449-67-1
M. Wt: 447.5 g/mol
InChI Key: FQJISUPNMFRIFZ-UHFFFAOYSA-N
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Description

Ronacaleret is a calcium-sensing receptor antagonist that has been studied for its potential therapeutic effects, particularly in the treatment of osteoporosis. It works by stimulating the release of endogenous parathyroid hormone from the parathyroid glands, which can help increase bone mineral density .

Preparation Methods

Ronacaleret is synthesized through a series of chemical reactions involving various reagents and conditions. The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is available in its hydrochloride form for research purposes .

Chemical Reactions Analysis

Ronacaleret undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ronacaleret is similar to other calcium-sensing receptor antagonists, such as JTT-305/MK-5442, ATF936, and ATX914. These compounds have been evaluated as orally active anabolic therapies for postmenopausal osteoporosis but have been abandoned due to lack of clinical efficacy .

Properties

751689 is novel small molecules that work by antagonizing calcium-sensing receptors on the surface of the parathyroid gland, thereby triggering a transient release of the body's own stores of parathyroid hormone (PTH). This release of PTH may have the potential to rebuild the bone mass lost as a result of osteoporosis and improve overall bone microarchitecture in these patients.

CAS No.

753449-67-1

Molecular Formula

C25H31F2NO4

Molecular Weight

447.5 g/mol

IUPAC Name

3-[3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid

InChI

InChI=1S/C25H31F2NO4/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31)

InChI Key

FQJISUPNMFRIFZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

753449-67-1

Synonyms

ronacaleret

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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